molecular formula C8H6ClNO4 B11765464 6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid

6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid

Cat. No.: B11765464
M. Wt: 215.59 g/mol
InChI Key: WLLINTCWQSZOKN-UHFFFAOYSA-N
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Description

6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid is a heterocyclic compound that features a dioxin ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the desired dioxinopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid
  • 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
  • 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde

Uniqueness

6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid is unique due to its specific structural arrangement and the presence of a carboxylic acid group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

6-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H6ClNO4/c9-6-4(8(11)12)3-5-7(10-6)14-2-1-13-5/h3H,1-2H2,(H,11,12)

InChI Key

WLLINTCWQSZOKN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=N2)Cl)C(=O)O

Origin of Product

United States

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